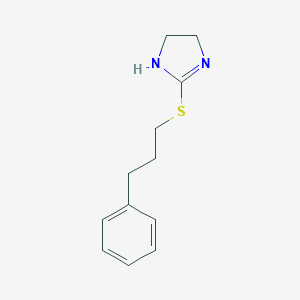
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a white crystalline powder that is soluble in most organic solvents. It is widely used as a catalyst in organic synthesis, and its applications have expanded to include medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a wide range of applications in scientific research, particularly in organic synthesis. It is commonly used as a catalyst in esterification, amidation, and transesterification reactions. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has also been used in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been used as a reagent in the synthesis of polymers, such as polyesters and polyamides.
Mechanism Of Action
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a nucleophilic catalyst, facilitating the reaction between the carbonyl group of the substrate and the nucleophile. The morpholine ring of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a base, deprotonating the nucleophile and making it more reactive. The phenoxyacetyl group of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone stabilizes the intermediate formed during the reaction, increasing the rate of the reaction. The mechanism of action of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been extensively studied, and its catalytic activity has been found to be highly efficient and selective.
Biochemical And Physiological Effects
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is non-toxic and does not have any significant adverse effects on human health. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is not metabolized in the body and is rapidly eliminated through urine and feces. However, further studies are required to determine the long-term effects of exposure to 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone.
Advantages And Limitations For Lab Experiments
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has several advantages as a catalyst in lab experiments. It is a highly efficient and selective catalyst, making it ideal for use in organic synthesis. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is also readily available and cost-effective, allowing for large-scale synthesis of compounds. However, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has some limitations, such as its sensitivity to moisture and air, which can affect its catalytic activity. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be difficult to handle and store due to its hygroscopic nature.
Future Directions
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has the potential for further research in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of biologically active compounds with potential therapeutic applications. In drug discovery, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used to synthesize novel drug candidates with improved pharmacological properties. In material science, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of polymers with unique properties, such as biodegradability and biocompatibility. Further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone in these fields.
Conclusion
In conclusion, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is a versatile and efficient catalyst that has gained significant attention in scientific research. Its applications in organic synthesis, medicinal chemistry, drug discovery, and material science have expanded rapidly in recent years. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a unique mechanism of action and has been found to be highly efficient and selective in catalyzing various reactions. However, further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone and its long-term effects on human health.
Synthesis Methods
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be synthesized through a multistep process that involves the reaction of phenoxyacetic acid with morpholine, followed by acetylation with acetic anhydride and subsequent methylation with methyl iodide. The resulting product is then purified through recrystallization to obtain pure 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone. The synthesis of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is relatively simple and can be carried out on a large scale, making it a cost-effective catalyst for organic synthesis.
properties
Product Name |
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3,3-dimethyl-4-(2-phenoxyacetyl)morpholin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-14(2)13(17)18-9-8-15(14)12(16)10-19-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
YQKJHVHMSUWNMF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)